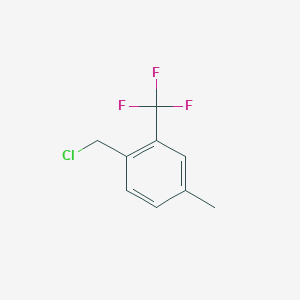
4-Methyl-2-(trifluoromethyl)benzyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-4-methyl-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8ClF3 It is a derivative of benzene, characterized by the presence of a chloromethyl group, a methyl group, and a trifluoromethyl group attached to the benzene ring
准备方法
The synthesis of 1-(Chloromethyl)-4-methyl-2-(trifluoromethyl)benzene can be achieved through several routes. One common method involves the chloromethylation of 4-methyl-2-(trifluoromethyl)benzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity.
Industrial production of this compound may involve more scalable methods, such as continuous flow processes, to ensure consistent quality and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to enhance efficiency and reduce costs.
化学反应分析
1-(Chloromethyl)-4-methyl-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The trifluoromethyl group can be reduced under specific conditions, although this reaction is less common due to the stability of the CF3 group.
Common reagents and conditions for these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction and conditions used.
科学研究应用
1-(Chloromethyl)-4-methyl-2-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for compounds with anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the production of specialty chemicals, including polymers and surfactants, due to its unique chemical properties.
作用机制
The mechanism by which 1-(Chloromethyl)-4-methyl-2-(trifluoromethyl)benzene exerts its effects involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological membranes and proteins.
相似化合物的比较
1-(Chloromethyl)-4-methyl-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(Chloromethyl)-4-(trifluoromethyl)benzene: Lacks the methyl group, resulting in different reactivity and applications.
1-(Chloromethyl)-2-(trifluoromethyl)benzene: The position of the trifluoromethyl group affects the compound’s chemical properties and reactivity.
1-(Chloromethyl)-4-methylbenzene: Lacks the trifluoromethyl group, leading to reduced stability and different applications.
The presence of both the methyl and trifluoromethyl groups in 1-(Chloromethyl)-4-methyl-2-(trifluoromethyl)benzene makes it unique, offering a balance of reactivity and stability that is advantageous for various applications.
属性
分子式 |
C9H8ClF3 |
|---|---|
分子量 |
208.61 g/mol |
IUPAC 名称 |
1-(chloromethyl)-4-methyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8ClF3/c1-6-2-3-7(5-10)8(4-6)9(11,12)13/h2-4H,5H2,1H3 |
InChI 键 |
VACHUULSFDIFSL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)CCl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


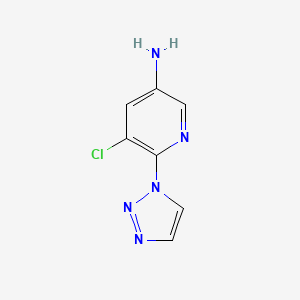
![2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13970206.png)
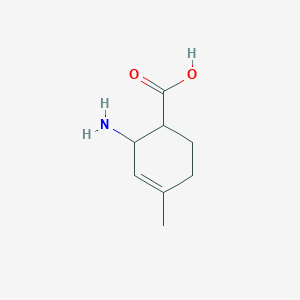


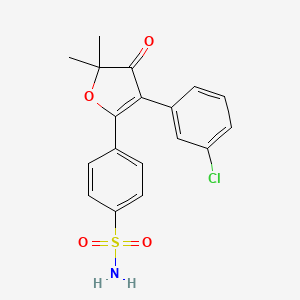


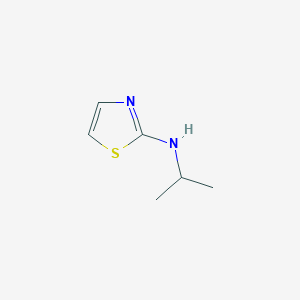


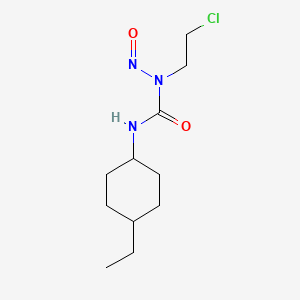
![2-(1,5-Dimethyl-1H-benzo[d]imidazol-2-yl)ethenol](/img/structure/B13970294.png)

